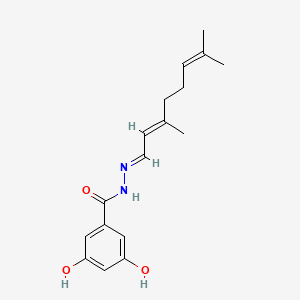

N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-3,5-dihydroxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of hydrazone compounds typically involves the condensation reaction of hydrazides with aldehydes or ketones. For example, the synthesis of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide and similar compounds has been detailed, showcasing steps that likely mirror what would be used for our compound of interest. These methods emphasize the use of FT-IR, NMR, and X-ray diffraction for characterization, suggesting a pathway that could be applied for the synthesis of "N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-3,5-dihydroxybenzohydrazide" (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of hydrazones is often elucidated using spectroscopic methods and single-crystal X-ray diffraction. The E-configuration of the hydrazonoic group and its electronic properties, such as dipole moments and atomic charges, play significant roles in the compound's reactivity and interactions. For instance, studies on compounds like E-MBPC have used B3LYP/6-311++G** calculations to optimize theoretical structures, providing a framework for understanding the molecular structure of our target compound (Karrouchi et al., 2021).

Chemical Reactions and Properties

Hydrazone compounds engage in various chemical reactions, displaying nucleophilic sites that could potentially be involved in further chemical synthesis or modification. The reactivity of these compounds is influenced by their molecular structure, as seen in their NBO and MEP analyses. For example, E-MBPC shows specific reactivity patterns that could be analogous to our compound, suggesting potential pathways for chemical transformations (Karrouchi et al., 2021).

Physical Properties Analysis

The physical properties of hydrazones, including solvation energies and vibrational modes, are critical for understanding their behavior in different environments. The solvation energy, in particular, indicates how the compound interacts with solvents, which is essential for dissolution and reaction conditions. For compounds similar to our target, studies provide insights into their solvation and vibrational properties, offering a basis for predicting the physical behavior of "N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-3,5-dihydroxybenzohydrazide" (Karrouchi et al., 2021).

Chemical Properties Analysis

The chemical properties of hydrazones can be complex, involving various interaction sites for nucleophilic and electrophilic attacks. These interactions define the compound's reactivity towards other chemicals, which is pivotal for its application in synthesis and potential biological activities. Investigations into compounds like E-MBPC reveal detailed chemical properties that can help infer the behavior of our compound of interest (Karrouchi et al., 2021).

Wissenschaftliche Forschungsanwendungen

Stabilization of Metal Complexes

NHCs have been utilized to stabilize metal complexes in high oxidation states, demonstrating a novel Cl-Ccarbene bonding interaction. This highlights the potential for N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-3,5-dihydroxybenzohydrazide to act similarly in stabilizing metal complexes, potentially enhancing their utility in catalysis and material science. The study by Abernethy et al. (2003) presents a highly stable NHC complex of trichloro-oxo-vanadium(V) showcasing these interactions (Abernethy et al., 2003).

Coordination Chemistry

The coordination chemistry of hydrazone ligands with various transition metals has been explored, indicating that these ligands can form complexes with metals such as copper(II), nickel(II), and cobalt(II) among others. These complexes were characterized through various spectroscopic techniques, suggesting potential applications in catalysis, material science, and possibly as antimicrobial agents. Fouda et al. (2008) discuss the synthesis and characterization of a hydrazone ligand containing antipyrine and its transition metal complexes, which could parallel the research applications of N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-3,5-dihydroxybenzohydrazide (Fouda et al., 2008).

Antibacterial and Antifungal Activities

Hydrazone compounds and their vanadium(V) complexes have shown antimicrobial activity against various bacteria and fungi. This suggests that related compounds, including N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-3,5-dihydroxybenzohydrazide, may also possess similar bioactive properties, making them of interest for pharmaceutical research and development. The study by He et al. (2018) on vanadium(V) complexes derived from halido-substituted tridentate hydrazone compounds underlines this potential (He et al., 2018).

Organocatalysis

NHCs have been found to be efficient and selective catalysts for the dehydrogenative coupling of silanes and hydroxyl groups, forming Si-O bonds under mild and solvent-free conditions. This application could extend to compounds like N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-3,5-dihydroxybenzohydrazide, suggesting potential uses in organic synthesis and material science. Gao and Cui (2013) provide insights into the utility of NHCs as organocatalysts for dehydrogenative coupling, which could hint at similar applications (Gao & Cui, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(E)-[(2E)-3,7-dimethylocta-2,6-dienylidene]amino]-3,5-dihydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3/c1-12(2)5-4-6-13(3)7-8-18-19-17(22)14-9-15(20)11-16(21)10-14/h5,7-11,20-21H,4,6H2,1-3H3,(H,19,22)/b13-7+,18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJRTTHNPRCYMM-ZGCGSHIDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=NNC(=O)C1=CC(=CC(=C1)O)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=N/NC(=O)C1=CC(=CC(=C1)O)O)/C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]-3,5-dihydroxybenzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1H-pyrazol-3-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B5560420.png)

![7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)

![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)

![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)

![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)

![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)

![6-methoxy-N,3-dimethyl-N-[3-(methylthio)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5560488.png)

![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)

![5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione](/img/structure/B5560498.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5560527.png)